molecular formula C4H7N3O B3088186 (3-methyl-1H-1,2,4-triazol-5-yl)methanol CAS No. 1183178-48-4

(3-methyl-1H-1,2,4-triazol-5-yl)methanol

Cat. No. B3088186
CAS RN: 1183178-48-4
M. Wt: 113.12 g/mol
InChI Key: BMTFHVKZYIOHBE-UHFFFAOYSA-N
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Description

“(3-methyl-1H-1,2,4-triazol-5-yl)methanol” is a chemical compound with the molecular formula C4H7N3O and a molecular weight of 113.12 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . Another study reported a novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which features an efficient construction of the triazole ring under flow conditions .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H7N3O/c1-3-5-4(2-8)7-6-3/h8H,2H2,1H3,(H,5,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Methanol Metabolism Studies

Research has explored the role of enzymes like cytochrome P450 monooxygenases (CYPs), catalases, alcohol dehydrogenases (ADHs), esterases (ESTs), and glutathione S-transferases (GSTs) in methanol metabolism. For instance, studies in Drosophila melanogaster demonstrated that CYPs are associated with methanol detoxification, indicating that these enzymes could be partially responsible for methanol elimination. Such findings have implications for understanding the metabolic pathways of short-chain alcohols in organisms and could relate to the broader study of triazole compounds in biological systems (Wang et al., 2013; Wang et al., 2012).

Synthesis and Biological Activity

Compounds with 1,2,4-triazole structures have been synthesized and assessed for their biological activities. For example, derivatives of 1,2,4-triazole have been evaluated for antiulcer activity, revealing potential medicinal applications. Such research highlights the synthetic versatility and pharmacological potential of triazole compounds, suggesting areas where "(3-methyl-1H-1,2,4-triazol-5-yl)methanol" could be applied (Ikeda et al., 1996).

Methanol-Induced Toxicity Studies

Studies have investigated the effects of methanol and its metabolites on biological systems, such as the impact on monoamine levels in rat brains. These studies contribute to a deeper understanding of the toxicological effects of methanol and its interactions with biological molecules, which can be relevant to the research on related triazole compounds (Jeganathan & Namasivayam, 1989).

Methanol Metabolism in Insects

The metabolism of methanol in insects like the Asian corn borer, Ostrinia furnacalis, has been studied, revealing insights into how herbivores detoxify plant-emitted methanol. Understanding these metabolic pathways can inform research on insect-plant interactions and the potential roles of related compounds in such processes (Guo et al., 2010).

Safety and Hazards

The safety of compounds similar to “(3-methyl-1H-1,2,4-triazol-5-yl)methanol” has been evaluated in some studies . For instance, one study evaluated the safety of novel 1,2,4-triazole derivatives on a normal cell line .

properties

IUPAC Name

(5-methyl-1H-1,2,4-triazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-3-5-4(2-8)7-6-3/h8H,2H2,1H3,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTFHVKZYIOHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1183178-48-4
Record name (5-methyl-1H-1,2,4-triazol-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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